![molecular formula C21H25N3O7 B3881449 N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3881449.png)
N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide
Overview
Description
N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide, also known as DAV-1, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various diseases. The compound was first synthesized in 2012 and has since been the subject of numerous studies.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide has been found to have several biochemical and physiological effects. In addition to its cytotoxic and neuroprotective effects, N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide has been found to have anti-inflammatory effects and to inhibit angiogenesis, the formation of new blood vessels. N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide has also been found to increase the expression of certain proteins involved in apoptosis and to decrease the expression of proteins involved in cell survival.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide is its specificity for cancer and neurodegenerative cells, which makes it a promising candidate for targeted therapies. Additionally, N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide has been found to have low toxicity in animal models. However, one limitation of N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide could focus on improving its solubility and bioavailability, as well as investigating its potential use in combination with other drugs or therapies. Additionally, further studies could investigate the mechanism of action of N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide and its effects on other signaling pathways and enzymes.
Scientific Research Applications
N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide exhibits cytotoxic effects on cancer cells, particularly breast cancer cells, by inducing apoptosis. Additionally, N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide has been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[(E)-1-(2,4-dimethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7/c1-27-14-7-6-12(16(11-14)28-2)8-15(21(26)24-22)23-20(25)13-9-17(29-3)19(31-5)18(10-13)30-4/h6-11H,22H2,1-5H3,(H,23,25)(H,24,26)/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWHFCVXSFNGQY-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C(=O)NN)/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-1-(2,4-dimethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.